REACTION_CXSMILES
|
O(C([N:10]1[CH2:15][CH2:14][CH:13]([C:16]2[CH:17]=[C:18]([CH3:22])[CH:19]=[CH:20][CH:21]=2)[CH2:12][CH2:11]1)=O)C1C=CC=CC=1.[OH-].[K+].O.[ClH:26]>C(O)C.CCOCC>[ClH:26].[C:18]1([CH3:22])[CH:19]=[CH:20][CH:21]=[C:16]([CH:13]2[CH2:12][CH2:11][NH:10][CH2:15][CH2:14]2)[CH:17]=1 |f:1.2,7.8|
|
Name
|
1-phenoxycarbonyl-4-(3-toluyl)piperidine
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C(=O)N1CCC(CC1)C=1C=C(C=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for an additional 36 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the ethanol is partially removed
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture is extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the combined ether extracts are extracted with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ether extracts are dried
|
Type
|
CUSTOM
|
Details
|
the ether is removed
|
Type
|
CUSTOM
|
Details
|
leaving a dark oil
|
Type
|
CUSTOM
|
Details
|
to produce the salt which
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized thrice from an ethanol-water mixture
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1(=CC(=CC=C1)C1CCNCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |